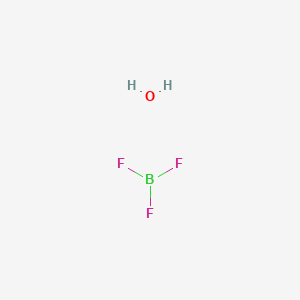

Trifluoroborane Hydrate

Description

Overview of Lewis Acidity and its Modulation by Hydration in Boron Systems

Lewis acidity, a concept defining a chemical species' ability to accept an electron pair, is a cornerstone of understanding the reactivity of boron compounds. stackexchange.comvaia.com Boron trifluoride (BF₃), the anhydrous precursor to trifluoroborane hydrate (B1144303), is a potent Lewis acid due to the electron-deficient nature of the central boron atom, which possesses an empty p orbital. stackexchange.comvaia.comdoubtnut.com This electron deficiency drives its ability to form adducts with Lewis bases, which are electron-pair donors. stackexchange.comwikipedia.org

The Lewis acidity of boron trihalides follows a trend that is not immediately obvious from electronegativity considerations. While fluorine is the most electronegative halogen, BF₃ is a weaker Lewis acid than both boron trichloride (B1173362) (BCl₃) and boron bromide (BBr₃). This is attributed to the degree of π-bonding between the boron and halogen atoms. wikipedia.org

Hydration, the addition of water molecules, significantly modulates the Lewis acidity of boron trifluoride. When BF₃ reacts with water, it forms hydrates, such as trifluoroborane monohydrate (BF₃·H₂O) and trifluoroborane dihydrate (BF₃·2H₂O). boreal-laser.comnih.gov This process involves the coordination of water, a Lewis base, to the electron-deficient boron center. evitachem.com The formation of these hydrates can lead to a complex equilibrium in aqueous solutions, yielding species like fluoroboric acid (HBF₄) and boric acid (B(OH)₃). chemeurope.comoshaedne.com The interaction with water can either diminish the Lewis acidity by satisfying the electron deficiency of the boron atom or generate new, strongly acidic species. nih.govrsc.org

Table 1: Comparison of Boron Trihalide Lewis Acidity

| Compound | Formula | Relative Lewis Acidity |

|---|---|---|

| Boron Trifluoride | BF₃ | Weaker |

| Boron Trichloride | BCl₃ | Stronger |

| Boron Bromide | BBr₃ | Strongest |

This trend is based on the relative exothermicities of adduct-forming reactions. wikipedia.orgchemeurope.com

Significance of Trifluoroborane Hydrate as a Reactive Species and Catalyst in Organic Synthesis

This compound, particularly the dihydrate, is a valuable reagent and catalyst in a multitude of organic reactions. evitachem.com Its utility stems from its potent Lewis acidic character, which allows it to activate and facilitate a wide range of chemical transformations. smolecule.com

As a reactive species, this compound can initiate polymerization reactions of unsaturated compounds like polyethers. It also serves as a catalyst in various synthetic procedures, including:

Alkylation and Acylation: It promotes the addition of alkyl and acyl groups to substrates, a fundamental process in the synthesis of many organic molecules. evitachem.com

Isomerization: The compound aids in the rearrangement of molecular structures to yield specific isomers.

Esterification: It facilitates the conversion of carboxylic acids into esters. medcraveonline.com

Cyclization: It helps in the formation of ring structures from linear molecules. youtube.com

Condensation Reactions: It is employed in reactions like the Pechmann condensation to synthesize coumarin (B35378) derivatives. sigmaaldrich.com

The adduct of boron trifluoride with diethyl ether, known as boron trifluoride etherate, is a commonly used liquid form that serves as a convenient source of BF₃ in the laboratory. wikipedia.orgmedcraveonline.com this compound's ability to stabilize reactive intermediates through coordination makes it an indispensable tool for constructing complex molecules. evitachem.com

Table 2: Applications of this compound in Organic Synthesis

| Reaction Type | Role of this compound |

|---|---|

| Polymerization | Initiator |

| Alkylation | Catalyst |

| Acylation | Catalyst |

| Isomerization | Catalyst |

| Esterification | Catalyst |

| Dehydration | Catalyst |

| Condensation | Catalyst |

| Mukaiyama Aldol Addition | Catalyst |

Data sourced from various organic synthesis applications. wikipedia.org

Historical Context and Evolution of Research on Boron Trifluoride-Water Adducts

The study of boron trifluoride dates back to 1808, when it was discovered by Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.org They initially named the substance "fluoboric gas." The investigation into its interaction with water and the resulting adducts has evolved significantly since then.

Early research focused on the fundamental reaction of BF₃ with water, leading to the identification of hydrates like the monohydrate and dihydrate. boreal-laser.com The reaction is rapid and exothermic, and upon exposure to moist air, BF₃ forms a dense white mist composed of these hydrates. nih.govcdc.gov

Over time, the understanding of the boron trifluoride-water system has become more nuanced. It is now known that the initial formation of the aquo adduct, H₂O-BF₃, is the first step in a series of reactions that can lead to the formation of fluoroboric acid and boric acid. chemeurope.com X-ray studies have helped to determine the structure of these hydrates, such as the ionic structure of the dihydrate, H₃O⁺[BF₃OH]⁻. oshaedne.com Research has also clarified that under many conditions, the hydrolysis of BF₃ does not directly produce significant amounts of free hydrogen fluoride (B91410) (HF), as the fluoride ions are scavenged by boric acid or remain complexed. boreal-laser.comoshaedne.com This deeper understanding of the speciation and reactivity of boron trifluoride-water adducts continues to inform their application in modern chemistry.

Properties

CAS No. |

15433-40-6 |

|---|---|

Molecular Formula |

BF3H2O |

Molecular Weight |

85.82 g/mol |

IUPAC Name |

trifluoroborane;hydrate |

InChI |

InChI=1S/BF3.H2O/c2-1(3)4;/h;1H2 |

InChI Key |

MVJKXJPDBTXECY-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.O |

Origin of Product |

United States |

Elucidation of Trifluoroborane Hydrate Formation and Speciation

Stoichiometric and Non-Stoichiometric Hydrate (B1144303) Formation

The reaction of trifluoroborane with water is an exothermic process that results in the formation of stable hydrates. wikipedia.org The nature and stoichiometry of these hydrates depend on the reaction conditions. When BF₃ gas comes into contact with moist air, it forms a characteristic white mist or cloud, which is indicative of hydrate formation. borates.todaynih.gov

Trifluoroborane forms two primary stoichiometric hydrates with water: a monohydrate (BF₃·H₂O) and a dihydrate (BF₃·2H₂O). The formation of these hydrates is a stepwise process. The initial reaction is the formation of the aquo adduct, H₂O−BF₃. wikipedia.org

The dihydrate is generally considered the more stable of the two under typical conditions. borates.today When trifluoroborane reacts with humidity, it is transformed into the dihydrate. borates.today The monohydrate can be prepared, but it is less stable.

Table 1: Physical Properties of Trifluoroborane and its Dihydrate

| Property | Trifluoroborane (Anhydrous) | Trifluoroborane Dihydrate |

|---|---|---|

| Chemical Formula | BF₃ | BF₃·2H₂O |

| Molar Mass | 67.82 g/mol wikipedia.org | 103.837 g/mol wikipedia.org |

| Appearance | Colorless gas wikipedia.org | Colorless liquid wikipedia.org |

| Odor | Pungent, suffocating nih.gov | Fuming liquid nih.gov |

| Melting Point | -126.8 °C wikipedia.org | Not available |

| Boiling Point | -100.3 °C wikipedia.org | Not available |

| Density | 0.00276 g/cm³ (gas) wikipedia.org | 1.64 g/cm³ wikipedia.org |

| Solubility in Water | Reacts (exothermic decomposition) wikipedia.org | Very soluble wikipedia.org |

The interaction between trifluoroborane and water is not limited to the formation of simple hydrates. In an aqueous solution, a complex series of equilibria exists, leading to the formation of various species. The hydrolysis of trifluoroborane is a key process that occurs in water. wikipedia.orgnih.gov

4BF₃ + 3H₂O → 3HBF₄ + H₃BO₃ quora.com

This reaction demonstrates that in the presence of sufficient water, trifluoroborane is converted into fluoroboric acid (HBF₄) and boric acid (H₃BO₃). quora.com The process begins with the formation of the initial hydrate adducts, which then undergo further reactions. The speciation in a BF₃-H₂O system can therefore include a range of fluoroboric acids, such as monohydroxyfluoboric acid (HBF₃OH) and dihydroxyfluoboric acid (HBF₂(OH)₂), in addition to boric acid. borates.today

Kinetic and Thermodynamic Aspects of Hydrate Adduct Formation

The formation of trifluoroborane hydrate adducts is governed by both kinetic and thermodynamic factors. The process of hydrate formation, in general, is an exothermic one, releasing heat. mdpi.com This is consistent with the observation that the reaction of anhydrous BF₃ with water is an exothermic decomposition. wikipedia.org

The thermodynamics of adduct formation between BF₃ and various Lewis bases have been studied extensively. High-level ab initio calculations, such as the G4* method, have been employed to determine the enthalpies of adduct formation. nih.gov These studies highlight that the formation of adducts is energetically favorable.

The kinetics of hydrate formation involve two main stages: nucleation and growth. nsf.gov Nucleation is dependent on the surface chemistry and thermodynamic conditions, while growth is influenced by heat and mass transfer. nsf.gov The heat generated during the exothermic formation of the hydrate can increase the local temperature, which in turn can affect the rate of further hydrate formation. nsf.gov

Table 2: Thermodynamic Data for Trifluoroborane (Anhydrous)

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol wikipedia.org |

| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K) wikipedia.org |

| Gibbs Free Energy of Formation (ΔfG⦵) | -1120 kJ/mol wikipedia.org |

Influence of Solvent Environment on Hydrate Stability and Adduct Formation

The stability of trifluoroborane hydrates and the thermodynamics of their formation are significantly influenced by the solvent environment. nih.gov While the hydrates are the primary products in an aqueous system, the presence of other solvents can alter the equilibria and stability of the adducts.

Research on BF₃ adduct formation with other Lewis bases has shown that the solvent effect is sizeable. nih.gov For instance, enthalpies of adduct formation have been measured in solvents such as dichloromethane (B109758) (DCM) and nitrobenzene. nih.gov The interaction between the solvent and the reacting species (the Lewis base and the BF₃ adduct) can have a substantial impact on the measured enthalpies. nih.gov

Theoretical models that incorporate both specific hydrogen bonding interactions with the solvent and a continuous solvation model (like the Polarizable Continuum Model, PCM) provide a more accurate representation of the experimental enthalpies in solution. nih.govresearchgate.net In nonpolar solvents, for example, related species like hydronium tetrafluoroborate (B81430) have been shown to form dimeric clusters, indicating that the solvent environment plays a critical role in the association and stability of ionic species. rsc.org Dry boron trifluoride is relatively non-reactive with many metals, but the presence of moisture leads to the formation of acidic hydrates that are highly corrosive, underscoring the role of water as a reactive solvent environment. chemicalbook.com

Structural Characterization and Intermolecular Interactions in Trifluoroborane Hydrate Systems

Probing Coordination Geometry and Bonding within Hydrated Boron Trifluoride Adducts

Free trifluoroborane is a monomeric compound characterized by a trigonal planar geometry and D₃h symmetry. wikipedia.org The central boron atom is sp² hybridized, forming three equivalent single bonds with fluorine atoms, with bond angles of 120°. vedantu.comunacademy.com This configuration leaves the boron atom with an incomplete octet of electrons and a vacant p-orbital, making it a strong electron-pair acceptor, or Lewis acid. unacademy.comquora.com

Upon interaction with water, the lone pair of electrons on the oxygen atom is donated to the vacant p-orbital of the boron atom. quora.comquora.com This forms a coordinate covalent bond and results in the formation of a hydrated adduct, such as trifluoroborane monohydrate (BF₃·H₂O). wikipedia.org This adduct formation induces a significant change in the molecular geometry around the boron atom. The coordination of the water molecule forces a re-hybridization of the boron center from sp² to sp³. quora.compw.livequora.com Consequently, the geometry transforms from trigonal planar to a more stable tetrahedral arrangement. doubtnut.com This structural reorganization is a fundamental characteristic of Lewis acid-base adduct formation involving trifluoroborane. doubtnut.comyoutube.com

| Property | Free Trifluoroborane (BF₃) | Trifluoroborane in Hydrated Adduct (e.g., BF₃·H₂O) |

|---|---|---|

| Boron Hybridization | sp² | sp³ |

| Geometry around Boron | Trigonal Planar | Tetrahedral |

| F-B-F Bond Angle | 120° | ~109.5° (approaching tetrahedral) |

| Nature of Boron Center | Electron-deficient Lewis acid | Electron-satisfied (octet complete) |

Analysis of Hydrogen Bonding Networks and Strength in Trifluoroborane Hydrates

In trifluoroborane hydrate (B1144303) systems, the primary adduct (BF₃·H₂O) is further integrated into a network of intermolecular interactions dominated by hydrogen bonds. These bonds can form between the hydrogen atoms of the coordinated water molecule and the oxygen atoms of neighboring water molecules. Additionally, the highly electronegative fluorine atoms of the trifluoroborane moiety can act as hydrogen bond acceptors, interacting with the hydrogen atoms of surrounding water molecules (B-F···H-O). quora.com

The introduction of the polar trifluoroborane hydrate adduct into water perturbs the local hydrogen-bonding network of the solvent. nih.govresearchgate.net A "hydration shell" of water molecules forms around the solute, where the water molecules are structurally more ordered than in the bulk liquid. amolf.nl The dynamics of these shell water molecules are significantly altered.

Vibrational spectroscopy is a powerful tool for probing the strength of hydrogen bonds. researchgate.net The formation of a hydrogen bond typically leads to a red shift (a decrease in frequency) of the stretching vibration of the donor bond (e.g., the O-H bond in water). nasa.govresearchgate.net The magnitude of this red shift is directly correlated with the strength of the hydrogen bond; a larger shift indicates a stronger interaction. researchgate.netacs.org

This frequency shift is linked to the phenomenon of charge transfer, a key component of hydrogen bonding. ias.ac.in In an X-H···Y hydrogen bond, electron density is transferred from the lone pair of the acceptor (Y) to the antibonding orbital (σ*) of the X-H bond. ias.ac.in This transfer weakens and elongates the X-H bond, lowering its vibrational frequency. ias.ac.in Studies have shown a strong, often linear, correlation between the extent of charge transfer and the resulting vibrational frequency shift. researchgate.netacs.org Therefore, by measuring the red shift in the O-H stretching frequencies in this compound systems, it is possible to quantify the strength of the hydrogen bonds and the degree of associated charge transfer. mdpi.comias.ac.in

| Hydrogen Bond Strength | O-H Stretching Frequency | Charge Transfer (O → σ* of O-H) | O-H Bond Length |

|---|---|---|---|

| Weak | Small Red Shift (Slight Decrease) | Low | Slight Increase |

| Moderate | Moderate Red Shift (Noticeable Decrease) | Moderate | Noticeable Increase |

| Strong | Large Red Shift (Significant Decrease) | High | Significant Increase |

Adduct Formation with Diverse Lewis Bases in the Presence of Water

Trifluoroborane is a versatile Lewis acid that forms adducts with a wide range of Lewis bases, not just water. wikipedia.org In an aqueous environment, the formation of an adduct with another Lewis base (LB) is a competitive process:

BF₃·H₂O + LB ⇌ BF₃·LB + H₂O

The outcome of this equilibrium depends on the relative Lewis basicity of water versus the competing base. Bases that are stronger than water will tend to displace the coordinated water molecule. The thermodynamics of this process are influenced by the solvent environment. nih.govnih.gov

| Lewis Base Type | Example | Interaction with BF₃ in Water |

|---|---|---|

| Oxygen Bases | Ethers (e.g., Dimethyl ether), Ketones | Forms adducts; competes with water for coordination. Enthalpy of formation is influenced by hydrogen bonding with surrounding water. nih.gov |

| Nitrogen Bases | Ammonia, Amines, Pyridine | Generally strong Lewis bases that can readily displace water to form stable adducts like BF₃·NH₃. quora.comdoubtnut.com |

| Sulfur Bases | Thioethers (e.g., Dimethyl sulfide) | Can form adducts, with stability depending on the specific base's strength relative to water. |

Advanced Spectroscopic Methodologies for Trifluoroborane Hydrate Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation and Dynamics

NMR spectroscopy is a cornerstone in the study of trifluoroborane hydrates, providing detailed insights into the local chemical environments of hydrogen (¹H), boron (¹¹B), and fluorine (¹⁹F) nuclei. By analyzing chemical shifts, coupling constants, and signal multiplicities, it is possible to identify the various species in solution and to probe the kinetics of their interconversion.

¹H NMR for Proton Environments and Exchange Processes

¹H NMR spectroscopy is particularly useful for characterizing the water molecules within the trifluoroborane hydrate (B1144303) complexes and for studying the dynamics of proton exchange. The coordination of a water molecule to the Lewis acidic boron center of trifluoroborane significantly alters the electronic environment of the water protons.

In dilute solutions with a higher concentration of boron trifluoride relative to water ([H₂O] < [BF₃]), low-temperature ¹H NMR spectra reveal crucial details about the formation of the monohydrate complex, H₂O → BF₃. Under these conditions, coupling between the protons of the coordinated water molecule and the fluorine atoms of boron trifluoride can be observed. slideshare.net This proton-fluorine coupling provides definitive evidence for the existence of a direct bond between the water molecule and the BF₃ moiety. slideshare.net

Conversely, in solutions where the concentration of water is greater than that of boron trifluoride ([H₂O] > [BF₃]), rapid proton exchange processes often obscure this coupling. slideshare.net The fast exchange of protons between coordinated water molecules, free water molecules, and any protic species generated from hydrolysis leads to a coalescence of the distinct signals into a single, time-averaged resonance. The rate of this exchange is influenced by factors such as temperature, concentration, and the presence of other species in the solution.

Interactive Table: ¹H NMR Characteristics of Trifluoroborane Hydrate

| Condition | Observed Phenomenon | Interpretation |

| Low Temperature, [H₂O] < [BF₃] | ¹H-¹⁹F coupling is observable. slideshare.net | Formation of a stable H₂O → BF₃ donor-acceptor complex. |

| [H₂O] > [BF₃] | Absence of ¹H-¹⁹F coupling; broad signals. slideshare.net | Rapid proton exchange between different chemical environments. |

¹¹B NMR for Boron Coordination, Hybridization States, and Quadrupolar Coupling

¹¹B NMR spectroscopy is a direct probe for the coordination environment and hybridization state of the boron atom in trifluoroborane and its derivatives. Boron-11 is a quadrupolar nucleus (spin I = 3/2), which can lead to broad NMR signals. However, in environments with high symmetry, such as the tetrahedral geometry of tetracoordinate boron, the electric field gradient at the nucleus is minimized, resulting in sharper lines.

The coordination of a water molecule to the trigonal planar (sp² hybridized) boron trifluoride molecule results in the formation of a tetracoordinate (sp³ hybridized) boron center in the resulting hydrate complex. This change in coordination and hybridization is accompanied by a significant upfield shift in the ¹¹B NMR chemical shift. The magnitude of this upfield shift is dependent on the strength of the coordination complex, with stronger Lewis acid-base interactions generally leading to greater shielding of the boron nucleus.

In aqueous solutions of boron trifluoride, hydrolysis can occur, leading to the formation of species such as trifluorohydroxyborate, [BF₃OH]⁻. This species can be identified by its characteristic signal in the ¹¹B NMR spectrum.

Interactive Table: Representative ¹¹B NMR Data for Boron Compounds

| Compound/Species | Coordination Number | Hybridization | Typical ¹¹B Chemical Shift Range (ppm, relative to BF₃·OEt₂) |

| Trialkylboranes | 3 | sp² | +83 to +93 |

| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | 4 | sp³ | 0.0 (Reference) |

| Tetracoordinate Boron-Oxygen Compounds | 4 | sp³ | +12 to -8 |

| Tetraalkylborates | 4 | sp³ | -15 to -22 |

Note: The chemical shift of this compound would be expected to fall within the range of tetracoordinate boron compounds, with the exact value depending on the specific hydrate and solvent conditions.

Due to the quadrupolar nature of the ¹¹B nucleus, scalar coupling to other nuclei, such as ¹⁹F, is often not fully resolved in the ¹¹B NMR spectrum, particularly for less symmetrical molecules. This is due to quadrupolar relaxation, which provides an efficient mechanism for decoupling the spins.

¹⁹F NMR for Fluorine Environments and B-F Coupling

¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, making it an excellent technique for studying trifluoroborane hydrates. The chemical shift of the fluorine atoms is highly sensitive to changes in the electronic environment around the boron atom.

Upon formation of the BF₃·H₂O complex, the fluorine atoms become part of a tetracoordinate boron center, which typically results in a change in their chemical shift compared to free BF₃. In low-temperature ¹⁹F NMR spectra of the monohydrate in acetone, where proton exchange is slow, coupling between the fluorine atoms and the protons of the coordinated water molecule can be observed, corroborating the formation of the H₂O → BF₃ adduct. slideshare.net

Furthermore, coupling between the fluorine atoms and the boron nucleus (¹¹B and the less abundant ¹⁰B) provides valuable structural information. In the ¹⁹F NMR spectrum, coupling to ¹¹B (spin I = 3/2) is expected to produce a 1:1:1:1 quartet, while coupling to ¹⁰B (spin I = 3) would result in a 1:1:1:1:1:1:1 septet. The observation of these coupling patterns can confirm the presence of a B-F bond.

Hydrolysis of trifluoroborane can lead to species like the trifluorohydroxyborate anion ([BF₃OH]⁻), which can be distinguished in the ¹⁹F NMR spectrum. The chemical environment of the fluorine atoms in [BF₃OH]⁻ is different from that in BF₃·H₂O, leading to a distinct chemical shift.

Interactive Table: Representative ¹⁹F NMR Data for Fluoroboron Species

| Compound/Species | Typical ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Observed Coupling |

| Boron Trifluoride (BF₃) | -131.3 | - |

| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | -153.0 | Broad singlet |

| Potassium Organotrifluoroborates | -129 to -141 | ¹⁹F-¹¹B |

Note: The ¹⁹F chemical shift for this compound is expected to be in a region characteristic of tetracoordinate fluoroborate species.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the molecular structure and intermolecular interactions within this compound complexes. By analyzing the vibrational frequencies of the molecule, it is possible to identify characteristic modes and deduce how these are perturbed by complex formation and hydrogen bonding.

Identification of Characteristic Vibrational Modes in BF₃·nH₂O Complexes

The vibrational spectrum of a BF₃·nH₂O complex is a composite of the vibrational modes of the BF₃ and H₂O moieties, as well as new low-frequency intermolecular modes that arise from the interaction between the two molecules.

The vibrational modes of the BF₃ unit are significantly affected by the change in geometry from trigonal planar in the free molecule to a pyramidal C₃ᵥ symmetry within the complex. The symmetric B-F stretching mode (ν₁) and the out-of-plane bending mode (ν₂) of free BF₃ become perturbed upon coordination. The degenerate asymmetric B-F stretching (ν₃) and in-plane bending (ν₄) modes of free BF₃ may have their degeneracy lifted in the lower symmetry environment of the complex.

Similarly, the vibrational modes of the water molecule, namely the symmetric (ν₁) and asymmetric (ν₃) O-H stretching modes and the H-O-H bending mode (ν₂), are also sensitive to complexation.

Interactive Table: Calculated Vibrational Frequencies (cm⁻¹) for BF₃ and the BF₃·H₂O Complex

| Vibrational Mode | Free BF₃ (D₃h) | Free H₂O (C₂ᵥ) | BF₃·H₂O Complex (C₂ᵥ) |

| H₂O Asymmetric Stretch | - | ~3756 | Shifted |

| H₂O Symmetric Stretch | - | ~3657 | Shifted |

| H₂O Bending | - | ~1595 | Shifted |

| BF₃ Asymmetric Stretch (ν₃) | ~1454 | - | Perturbed |

| BF₃ Symmetric Stretch (ν₁) | ~888 | - | Perturbed |

| BF₃ Out-of-Plane Bend (ν₂) | ~691 | - | Perturbed |

| BF₃ In-Plane Bend (ν₄) | ~480 | - | Perturbed |

| B-O Stretch | - | - | Present (Low Frequency) |

Note: The exact frequencies can vary based on the theoretical model and experimental conditions (e.g., matrix isolation). The table indicates the general regions and the nature of the changes upon complexation.

Elucidation of Water-Boron Trifluoride Interactions via Vibrational Signatures

The changes in the vibrational frequencies of both the BF₃ and H₂O sub-units upon the formation of the BF₃·nH₂O complex provide direct insight into the nature and strength of the water-boron trifluoride interaction.

The formation of the coordinate bond between the oxygen atom of water and the boron atom of BF₃ leads to a weakening of the B-F bonds due to the redistribution of electron density. This weakening is typically observed as a red-shift (a shift to lower frequency) in the B-F stretching vibrations. The magnitude of this red-shift can be correlated with the strength of the B-O bond.

The interaction also affects the water molecule. The O-H bonds in the coordinated water molecule are often weakened due to the donation of electron density from the oxygen atom to the boron. This results in a red-shift of the O-H stretching frequencies. In contrast, the H-O-H bending frequency often experiences a blue-shift (a shift to higher frequency) upon coordination. These spectral shifts are characteristic signatures of the formation of the Lewis acid-base adduct.

Furthermore, the presence of hydrogen bonding between the coordinated water molecule and additional water molecules in higher hydrates (e.g., BF₃·2H₂O) or with other solvent molecules will lead to further shifts in the O-H vibrational modes, typically causing additional red-shifting and broadening of these bands.

X-ray Crystallography for Solid-State Adduct Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. For this compound, this methodology provides unambiguous evidence of the molecular structure, the nature of the coordination between water and the trifluoroborane moiety, and the influence of intermolecular forces, such as hydrogen bonding, in the solid state.

Detailed research on the crystalline form of trifluoroborane dihydrate (BF₃·2H₂O) has successfully elucidated its structure through single-crystal X-ray diffraction. The analysis, conducted at 3 °C, revealed that the crystals belong to the monoclinic space group P2₁/c. rsc.org The structure is not a simple ionic assembly but rather a complex molecular adduct.

The crystallographic data indicates that one water molecule is directly coordinated to the boron atom, forming a distinct F₃B·OH₂ molecular addition compound. The second water molecule is not directly bonded to the boron but is held within the crystal lattice, participating in a network of hydrogen bonds. rsc.org This arrangement confirms the formation of a hydrated complex where the primary coordination sphere of the boron atom is altered from its gaseous trigonal planar geometry. The boron atom in the F₃B·OH₂ unit adopts a tetrahedral-like geometry. The crystal structure is further stabilized by hydrogen bonds linking the coordinated water molecule and the second "water of hydration" to the fluorine atoms of the BF₃ group. rsc.org

The precise bond lengths and angles determined from X-ray diffraction provide fundamental data for understanding the stability and reactivity of this compound in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.606 |

| b (Å) | 7.438 |

| c (Å) | 8.683 |

| β (°) | 90.45 |

| Molecules per unit cell (Z) | 4 |

| Calculated Density (g·cm⁻³) | 1.74 |

UV-Vis Spectroscopy for Electronic Transitions in Hydrated BF₃ Complexes

Studies on the electronic absorption spectrum of gaseous, anhydrous trifluoroborane (BF₃) have identified transitions primarily in the vacuum-ultraviolet (VUV) region. Absolute measurement of the photoabsorption cross-sections for ¹⁰BF₃ identified previously unreported absorption features in the wavelength regions of 135–145 nm, 150–165 nm, and 190–205 nm. wikipedia.orgnih.gov These high-energy absorptions are attributed to symmetry-changing adiabatic transitions, as suggested by quantum mechanical calculations. wikipedia.orgnih.gov The measured absorption cross-sections are on the order of 10⁻²⁰ cm² at 135 nm, decreasing to less than 10⁻²¹ cm² between 165 and 205 nm. wikipedia.orgnih.gov

The formation of a hydrate complex, such as F₃B·OH₂, involves the donation of a lone pair of electrons from the oxygen atom of water to the empty p-orbital of the boron atom. This coordination changes the molecular geometry around the boron from trigonal planar (D₃h symmetry) in free BF₃ to approximately tetrahedral (C₃v symmetry in the F₃B-O moiety). This significant alteration in the electronic structure and symmetry of the molecule is expected to shift the electronic transitions. However, specific UV-Vis absorption data detailing these electronic transitions in hydrated BF₃ complexes is not extensively documented in the available literature. The transitions for the hydrated species would theoretically involve charge-transfer bands, but their specific wavelengths (λmax) and molar absorptivities (ε) remain a subject for further detailed investigation.

| Wavelength Region (nm) | Associated Findings |

|---|---|

| 135-145 | Previously unreported absorption feature with resolvable structure. wikipedia.orgnih.gov |

| 150-165 | Previously unreported absorption feature with resolvable structure. wikipedia.orgnih.gov |

| 190-205 | Previously unreported absorption feature with resolvable structure. wikipedia.orgnih.gov |

Computational Chemistry and Theoretical Insights into Trifluoroborane Hydrate Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemistry, enabling detailed analysis of the electronic structure of molecules like trifluoroborane hydrate (B1144303). Ab initio calculations, based on first principles without empirical parameters, and DFT, which uses the electron density to calculate energy, provide a robust framework for understanding the geometry, stability, and electronic properties of the hydrate complexes. core.ac.ukresearchgate.net

Theoretical calculations are essential for determining the stable geometries of the complexes formed between boron trifluoride (BF₃) and water. Using ab initio methods at the second-order Møller-Plesset perturbation theory (MP2) level, researchers have optimized the structures of the BF₃·H₂O complex. These calculations have explored different conformers, such as the eclipsed and staggered forms. For the BF₃·H₂O complex, the eclipsed conformer is identified as the true energy minimum. core.ac.uk This stability is attributed to the electrostatic attraction between the partially positive hydrogen atoms of water and the partially negative fluorine atoms of BF₃. core.ac.uk

The choice of basis set in these calculations significantly influences the resulting geometric parameters. For instance, calculations show that smaller basis sets tend to underestimate the van der Waals bond length (the B—O distance). As the complexity of the basis set increases, for example to 6-311++G(d,p), more accurate predictions of the intermolecular distance are achieved. core.ac.uk The process of forming the complex also induces changes in the monomers; the planar D₃h symmetry of free BF₃ is distorted into a pyramidal C₃v geometry upon coordination with water. researchgate.net

The binding energy, or interaction energy, of the complex is a key indicator of its stability. Ab initio calculations have been used to determine the heats of formation for various BF₃ complexes, including BF₃·H₂O. researchgate.net For comparison, the binding energy of the weakly-bonded OC–BF₃ complex was calculated to be 2.5 kcal/mol using the ωB97X-D functional. rsc.org Such energetic profiles are critical for understanding the thermodynamics of hydrate formation and its subsequent reactions.

| Complex | Method/Basis Set | Intermolecular Distance (B—O/B—C) | Binding Energy (kcal/mol) | Key Angular Parameter |

|---|---|---|---|---|

| BF₃·H₂O (eclipsed) | MP2 / 6-311++G(d,p) | Basis set dependent | Not explicitly stated | Angle Θ (F-B-O) changes with basis set |

| OC–BF₃ | ωB97X-D / aug-cc-pVTZ | 2.865 Å | 2.5 | F-B-C angle: 91.3° |

The formation of the BF₃·H₂O adduct significantly alters the electronic charge distribution within the molecule, which is central to its function as a Lewis acid catalyst. Upon complexation, electron density is transferred from the Lewis base (water) to the Lewis acid (BF₃). This charge transfer can be quantified using various population analysis schemes, with Natural Bond Orbital (NBO) analysis being a particularly robust method. wikipedia.org

NBO analysis provides a picture of charge distribution that aligns well with chemical intuition, describing localized bonds and lone pairs. wikipedia.orgwisc.edu In the BF₃·H₂O complex, the oxygen atom of water donates electron density from its lone pair to the empty p-orbital of the boron atom. A quantum-chemical study of the initiation of p-ethylstyrene polymerization involving the BF₃·H₂O catalyst calculated the charge on the oxygen atom to be -0.442 during the initial interaction, changing to -0.517 in the final carbon cation model. fluorine1.ru This donation of charge reduces the electron deficiency of the boron center but also induces significant polarization throughout the complex.

| Atom (in BF₃·H₂O complex) | Calculated Charge (e) | Stage of Reaction |

|---|---|---|

| Oxygen (O) | -0.442 | Initial Interaction |

| Oxygen (O) | -0.538 | During Reaction |

| Oxygen (O) | -0.517 | Final Carbon Cation Model |

Note: Charges calculated during a study of p-ethylstyrene polymerization initiated by the BF₃·H₂O complex. fluorine1.ru

Molecular Dynamics (MD) Simulations of Solvation and Reaction Intermediates

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of trifluoroborane hydrate in a solvent environment, typically water. By solving Newton's equations of motion for a system of atoms, MD can model the time evolution of molecular structures and interactions on a femtosecond timescale. nih.gov For a system like BF₃ in water, a simulation would involve placing one or more BF₃ molecules in a box of many water molecules and tracking their movements and interactions over time.

A key aspect of such a simulation would be the characterization of the solvation shell structure around the BF₃·H₂O complex. By calculating radial distribution functions (RDFs) between atoms of the solute and the solvent water molecules, one can determine the average number and distance of water molecules in the first, second, and subsequent solvation shells. nih.gov For instance, the B-O(water) and F-H(water) RDFs would reveal the specific arrangement and hydrogen-bonding network of water molecules hydrating the complex. This is analogous to studies on hydrated ions, which show how the ion's charge and size structure the surrounding water. wikipedia.org

MD simulations are also invaluable for identifying and characterizing transient reaction intermediates. The hydrolysis of BF₃, for example, proceeds through several steps, including the initial formation of the H₂O–BF₃ adduct, followed by the loss of HF. scilit.com An ab initio MD simulation, where forces are calculated on-the-fly using quantum mechanics, could trace the entire reaction path, revealing the structure and lifetime of intermediates like BF₂(OH) and the solvated ions that form. This approach provides a dynamic picture that complements the static view from potential energy surface calculations.

Potential Energy Surface Mapping and Transition State Characterization for BF₃-Hydrate Catalyzed Reactions

The catalytic activity of this compound is fundamentally governed by the potential energy surface (PES) of the reactions it mediates. A PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. researchgate.net By mapping this surface, computational chemists can identify the lowest energy pathway a reaction will follow, known as the reaction coordinate. nih.gov

Key features on the PES are energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier of the reaction. Locating and characterizing the geometry and vibrational frequencies of the transition state is a primary goal of these studies. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A critical step in validating computational models is to compare theoretically predicted properties with experimental data. Spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, are particularly useful for this purpose as they are sensitive probes of molecular structure and electronic environment.

Ab initio and DFT calculations can predict the vibrational frequencies of molecules. These calculations involve finding the minimum energy geometry and then computing the second derivatives of the energy with respect to atomic displacements. researchgate.net For the BF₃·H₂O complex, theoretical vibrational spectra have been computed and compared with experimental data obtained from matrix isolation infrared spectroscopy. nih.gov In these experiments, the complex is trapped in a cryogenic matrix of an inert gas like neon or argon, allowing for the measurement of its spectrum. Comparisons between the calculated frequencies and the experimental bands, such as the B-F stretching modes, allow for refinement of the computational methods and provide confidence in the calculated geometry and bonding characteristics. nih.gov Anharmonic corrections are often necessary to achieve close agreement with experimental frequencies, especially for systems with hydrogen bonds. nih.govnih.gov

Similarly, NMR chemical shifts can be calculated theoretically. For fluoroboranes, predicting ¹⁹F and ¹¹B NMR shifts is particularly important. DFT-based procedures have been evaluated for their ability to predict ¹⁹F NMR chemical shifts for molecules containing fluorine-boron bonds. Studies have recommended specific functionals, such as wB97XD with the aug-cc-pvdz basis set, for achieving a good balance of accuracy and computational cost, yielding a root mean square error of around 3.5 ppm. wisc.edu Such validated computational tools can then be used to assist in the characterization of reaction intermediates and products in complex reaction mixtures where experimental assignment may be ambiguous. wisc.edu

| Spectroscopic Parameter | Computational Method | Finding / Result | Validation |

|---|---|---|---|

| Vibrational Frequencies (IR) | MP2 / Various Basis Sets | Computed spectra for eclipsed and staggered conformers of BF₃·H₂O. | Compared with experimental spectra from nitrogen, argon, and neon matrices. nih.gov |

| ¹⁹F NMR Chemical Shifts | DFT (wB97XD/aug-cc-pvdz) | Recommended as a cost-effective method for fluoroboranes. | Achieved a Root Mean Square (RMS) error of ~3.5 ppm against a validation set. wisc.edu |

Catalytic Activity and Mechanistic Pathways of Trifluoroborane Hydrate in Organic Transformations

Role of Trifluoroborane Hydrate (B1144303) as a Lewis Acid Catalyst

Boron trifluoride (BF₃) is a powerful Lewis acid, characterized by the electron-deficient nature of its boron atom, which possesses an empty p-orbital. quora.comyoutube.com This inherent electron deficiency allows it to readily accept a pair of electrons from a Lewis base, forming a coordinate covalent bond. quora.comyoutube.com In the context of trifluoroborane hydrate, the boron atom retains its Lewis acidic character, enabling it to activate a wide array of functional groups.

The Lewis acidity of this compound is central to its catalytic activity in numerous organic transformations, including:

Polymerization: It initiates the polymerization of unsaturated compounds like polyethers. wikipedia.org

Isomerization, Acylation, and Alkylation: It serves as a catalyst in these fundamental organic reactions. wikipedia.orgjy-chemical.com

Esterification and Dehydration: The compound facilitates the formation of esters and the removal of water molecules. wikipedia.org

Condensation Reactions: It promotes reactions where two molecules combine with the loss of a small molecule, such as water. wikipedia.org

Mukaiyama Aldol Addition: This reaction involves the addition of a silyl enol ether to an aldehyde or ketone, facilitated by a Lewis acid like this compound. wikipedia.org

The adduct of boron trifluoride with diethyl ether, known as boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), is a commonly used laboratory source of BF₃ due to its convenient liquid form. wikipedia.org Similarly, this compound can be formed in situ, for instance, from BF₃·OEt₂ in the presence of moisture, creating a superacidic catalyst. ias.ac.in This in situ generation makes it a practical catalyst for various synthetic applications. ias.ac.in

This compound's catalytic utility extends to Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. researchgate.netgoogle.com It has been successfully employed in the hydroxyalkylation of arenes with aromatic aldehydes and dicarboxaldehydes, leading to the efficient synthesis of triarylmethanes and other valuable derivatives. researchgate.net

Brønsted Acidity of this compound and its Catalytic Implications

While BF₃ itself is not a Brønsted-Lowry acid as it lacks a proton to donate, its interaction with water in this compound gives rise to Brønsted acidity. quora.com The reaction of boron trifluoride with water leads to the formation of boric acid and fluoroboric acid. wikipedia.orgborates.today The initial step is the formation of the aquo adduct, H₂O-BF₃, which then loses hydrogen fluoride (B91410) (HF). wikipedia.org The HF subsequently reacts with more BF₃ to form fluoroboric acid (HBF₄), a strong Brønsted acid. wikipedia.org

The formation of these acidic species, particularly fluoroboric acid, imparts significant Brønsted acidity to this compound. This Brønsted acidity is crucial for its catalytic activity in reactions that require a proton source. For instance, Brønsted acid-catalyzed reactions of trifluoroborate salts with benzhydryl alcohols have been developed, showcasing the utility of this catalytic system. scispace.commdpi.com These reactions benefit from good atom economy and tolerance of various functional groups. scispace.com

Water as a Co-catalyst or Modulator in BF₃-Catalyzed Reactions

Water plays a multifaceted role in reactions catalyzed by boron trifluoride, acting not merely as a solvent but often as a crucial co-catalyst or modulator of catalytic activity. The interaction between BF₃ and water can lead to the formation of hydrates, such as boron trifluoride monohydrate (BF₃·H₂O) and dihydrate (BF₃·2H₂O), which possess distinct catalytic properties. wikipedia.orgias.ac.in

The presence of water can significantly influence the kinetics of BF₃-catalyzed reactions. Studies on the Diels-Alder reaction between methyl acrylate (B77674) and butadiene have shown that a water environment can lower the activation energy of the catalyzed reaction. smu.edu For example, the activation energy for the BF₃-catalyzed reaction was found to be lower in an aqueous solution compared to the gas phase. smu.edu This suggests that water can stabilize the transition state, thereby accelerating the reaction. The catalytic effect in an aqueous solution is attributed to the polar environment, which increases polarization and charge transfer, as well as the formation of hydrogen bonds with the reaction complex. smu.edu

The formation of superacidic species like BF₃–H₂O in situ can lead to highly efficient and rapid reactions. ias.ac.in This superacid catalyst has been shown to be effective in the dehydrative coupling of p-quinols with diaryl carbinols, affording triarylmethanes in high yields. ias.ac.in

Water can also play a critical role in determining the selectivity and product distribution of BF₃-catalyzed reactions. In some cases, the presence of water is essential for the desired transformation to occur. For example, moisture can act as an efficient initiator in certain reaction systems. ias.ac.in

In Friedel-Crafts reactions, the amount of water can influence the outcome. The use of BF₃·SMe₂ as a catalyst in a thiomethylative Friedel-Crafts reaction highlights the nuanced role of catalyst complexes. diva-portal.org While this specific complex is different from the hydrate, it underscores how the ligand bound to BF₃ directs the reaction pathway. By analogy, the water molecules in this compound can be expected to influence the steric and electronic environment around the boron center, thereby affecting the regioselectivity and stereoselectivity of the reaction.

Detailed Mechanistic Investigations of this compound-Catalyzed Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgwikipedia.org These reactions generally proceed through a two-step mechanism:

Formation of a σ-complex (arenium ion): The aromatic ring, acting as a nucleophile, attacks the electrophile. This is the rate-determining step as it disrupts the aromaticity of the ring, leading to a carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

This compound is an effective catalyst for various EAS reactions, including Friedel-Crafts alkylations and acylations. researchgate.netgoogle.com In these reactions, the catalyst's primary role is to generate a potent electrophile.

Mechanism of Friedel-Crafts Alkylation Catalyzed by this compound:

In a typical Friedel-Crafts alkylation, for instance, the reaction of an arene with an alcohol, the this compound acts as a Brønsted acid.

Protonation of the alcohol: The hydroxyl group of the alcohol is protonated by the Brønsted acidic this compound (e.g., H⁺[BF₃OH]⁻).

Formation of the carbocation: The protonated alcohol loses a molecule of water to form a carbocation, which serves as the electrophile.

Nucleophilic attack by the arene: The aromatic ring attacks the carbocation, forming the arenium ion intermediate.

Deprotonation: A base, such as the [BF₃OH]⁻ anion or another molecule in the reaction mixture, removes a proton from the arenium ion to restore aromaticity and yield the alkylated product.

A study on the BF₃-H₂O catalyzed hydroxyalkylation of aromatics with aromatic aldehydes demonstrated the efficiency of this catalytic system in synthesizing triarylmethanes. researchgate.net The reaction proceeds through the activation of the aldehyde by the catalyst, making it more susceptible to nucleophilic attack by the aromatic ring.

The following table provides examples of electrophilic aromatic substitution reactions catalyzed by this compound, highlighting the substrates, products, and yields.

| Reactant 1 (Arene) | Reactant 2 (Electrophile Precursor) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Quinol | Diaryl carbinol | Triarylmethane | Up to 96 | ias.ac.in |

| Arene | Aromatic aldehyde | Triarylmethane | - | researchgate.net |

| Arene | Aromatic dicarboxaldehyde | Diarylmethylbenzaldehyde | - | researchgate.net |

| Phenol | Acetic anhydride | Hydroxyacetophenone | - | google.com |

The activating and directing effects of substituents on the aromatic ring play a crucial role in the outcome of these reactions. Electron-donating groups generally increase the reaction rate and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups decrease the rate and direct the electrophile to the meta position.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Alkylation Mechanisms

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching alkyl groups to an aromatic ring. This electrophilic aromatic substitution reaction requires a catalyst to generate a potent electrophile, typically a carbocation. While strong Lewis acids like anhydrous aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly used, the catalytic activity of BF₃ is significantly enhanced by the presence of a co-catalyst, such as water. pslc.wslumenlearning.com

The this compound complex acts as the true catalyst. The mechanism begins with the formation of a highly acidic protonic species, H⁺[BF₃OH]⁻, from the interaction between BF₃ and H₂O. youtube.com This proton is the initiating agent for generating the carbocation electrophile from an alkyl halide or an alkene.

The detailed mechanism proceeds through the following steps:

Formation of the Electrophile: The proton generated from this compound protonates the alkylating agent. For example, when using an alkene, the proton adds to the double bond, forming a carbocation. In the case of an alkyl halide, the Lewis acid component assists in weakening the carbon-halogen bond, facilitating the formation of the carbocation.

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. libretexts.orgmt.com

Deprotonation and Catalyst Regeneration: A weak base, such as the [BF₃OH]⁻ counterion, abstracts a proton from the carbon atom bearing the new alkyl group. mt.com This step restores the aromaticity of the ring and regenerates the catalyst, allowing it to participate in another catalytic cycle.

A significant drawback of Friedel-Crafts alkylation is the possibility of carbocation rearrangements to form a more stable carbocation, potentially leading to a mixture of products. libretexts.orglibretexts.org

Friedel-Crafts Acylation Mechanisms

Similar to its alkylation counterpart, Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring. This reaction is typically carried out using an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org this compound can serve as the catalyst in this transformation as well.

The mechanism for Friedel-Crafts acylation using this compound involves the generation of a key electrophile, the acylium ion.

Formation of the Acylium Ion: The Lewis acid (BF₃) coordinates to the halogen atom of the acyl halide (or to an oxygen atom of the acid anhydride). This coordination makes the halogen a better leaving group. masterorganicchemistry.com Subsequent cleavage of the carbon-halogen bond generates a resonance-stabilized acylium ion ([R-C=O]⁺). This electrophile is significantly more stable than the carbocations in alkylation and does not undergo rearrangement. lumenlearning.comlibretexts.org

Electrophilic Attack: The nucleophilic aromatic ring attacks the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized arenium ion intermediate. masterorganicchemistry.com

Deprotonation: The [BF₃OH]⁻ complex or another weak base removes a proton from the ring, restoring its aromaticity and yielding the final acylated product, an aryl ketone. wikipedia.org

Unlike alkylation, Friedel-Crafts acylation is generally not prone to poly-substitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further electrophilic attack. lumenlearning.com

Alkylation of p-Quinols with Diaryl Carbinols

This compound has been identified as a highly effective catalyst for the synthesis of triarylmethanes through the dehydrative coupling of p-quinols with diaryl carbinols. In this reaction, the catalyst is often generated in situ from boron trifluoride etherate (BF₃·OEt₂), where trace moisture acts as an initiator. The liberated water from the condensation reaction can then form additional this compound, facilitating a self-sustaining catalytic cycle.

The proposed mechanism involves the this compound acting as a superacid. It protonates the hydroxyl group of the diaryl carbinol, which then leaves as a water molecule to form a stable diarylmethyl cation. Simultaneously, the p-quinol undergoes a dienone-phenol rearrangement, also promoted by the acidic catalyst. The rearranged intermediate, now an activated aromatic species, is then attacked by the diarylmethyl cation. A final deprotonation step yields the triarylmethane product. This protocol is noted for its high efficiency and atom economy, with a variety of substrates being compatible.

| Diaryl Carbinol Reactant | p-Quinol Reactant | Product Yield (%) |

| Diphenylcarbinol | 4-Methyl-4-phenylcyclohexa-2,5-dienone | 96% |

| Diphenylcarbinol | 4-Ethyl-4-phenylcyclohexa-2,5-dienone | 94% |

| Bis(4-chlorophenyl)methanol | 4-Methyl-4-phenylcyclohexa-2,5-dienone | 92% |

| Bis(4-methoxyphenyl)methanol | 4-Methyl-4-phenylcyclohexa-2,5-dienone | 95% |

This table presents selected research findings on the synthesis of triarylmethanes via BF₃·H₂O catalysis, demonstrating the high yields achievable with various substituted reactants.

Polymerization Reactions Initiated by this compound

This compound is a classic initiator system for cationic polymerization, a type of chain-growth polymerization. The active species that initiates the polymerization is a cation, and the process is suitable for monomers with electron-donating substituents that can stabilize a positive charge. wikipedia.org

Cationic Polymerization of Olefins and Benzoxazines

Olefins: this compound is a well-established initiator for the cationic polymerization of olefins (alkenes) that contain electron-donating groups. libretexts.org A classic example is the polymerization of isobutylene (2-methylpropene). uomustansiriyah.edu.iqresearchgate.net The electron-donating nature of the two methyl groups on one of the vinyl carbons makes the double bond highly nucleophilic and capable of stabilizing the resulting tertiary carbocation. The BF₃·H₂O system provides the acidic proton needed to initiate the polymerization process. libretexts.orgwordpress.com

Benzoxazines: Benzoxazines are heterocyclic monomers that undergo cationic ring-opening polymerization to form polybenzoxazines, a class of high-performance phenolic resins. While this polymerization can be initiated by heat alone, catalysts are often used to lower the polymerization temperature. Lewis acid complexes, including this compound, are effective initiators. They promote the generation of protons that can protonate the oxazine ring, leading to a ring-opening reaction that generates a carbocation and initiates polymerization.

Mechanistic Aspects of Polymer Chain Initiation and Propagation

The mechanism of cationic polymerization initiated by this compound involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of the initiating species. Trifluoroborane (BF₃) acts as a co-initiator, and water (H₂O) serves as the initiator. pslc.ws They combine to form a complex, H⁺[BF₃OH]⁻, which provides a proton (H⁺). youtube.com

This proton then adds to the monomer molecule.

In the case of an olefin like isobutylene, the proton adds to the double bond, forming a stable tertiary carbocation. The [BF₃OH]⁻ species remains as the counterion. uomustansiriyah.edu.iq

For a benzoxazine (B1645224) monomer, the proton likely protonates the oxygen or nitrogen atom in the oxazine ring, which facilitates the ring-opening to generate an initial carbocationic species.

Propagation: The carbocation generated during initiation is highly reactive and rapidly adds to another monomer molecule in a sequential manner. pslc.ws With each addition, the positive charge is transferred to the end of the growing polymer chain. This step repeats many times, leading to the formation of a long polymer chain. uomustansiriyah.edu.iq The propagation reaction is typically very fast, especially at low temperatures.

Termination and Chain Transfer: The polymerization process can be concluded by termination or chain transfer events. Termination can occur when the growing chain's carbocation reacts with the counterion ([BF₃OH]⁻). For instance, a proton can be transferred back to the counterion, regenerating the initial H⁺[BF₃OH]⁻ complex and leaving a terminal double bond on the polymer chain. pslc.ws Chain transfer can also occur, where the cationic center is transferred to another species, such as a monomer, solvent, or polymer molecule, terminating one chain while initiating another.

Carbonyl Transformations

This compound, as a strong Brønsted acid, can act as a catalyst in transformations involving carbonyl compounds (aldehydes and ketones). One of the most fundamental of these transformations is the hydration of the carbonyl group.

The addition of water to a carbonyl group to form a geminal diol (a hydrate) is a reversible reaction that is often slow under neutral conditions. However, the reaction rate is significantly increased by the presence of an acid catalyst like this compound. libretexts.org

The mechanism of acid-catalyzed hydration involves the following steps:

Protonation of the Carbonyl Oxygen: The this compound donates a proton to the carbonyl oxygen atom. libretexts.orgyoutube.com

Enhanced Electrophilicity: This protonation places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon through resonance. This greatly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org

Deprotonation: The tetrahedral intermediate is then deprotonated (typically by another water molecule or the conjugate base of the catalyst) to yield the neutral geminal diol (hydrate) and regenerate the acid catalyst. youtube.com

This catalytic role of this compound is an example of its general utility in promoting reactions that proceed through the activation of a carbonyl group, a common strategy in organic synthesis.

Aldol Condensation Reactions

This compound, as a Lewis acid, can catalyze Aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity of this compound in this context is primarily attributed to its ability to coordinate with the carbonyl oxygen of the electrophilic partner, typically an aldehyde or a ketone. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enol or enolate.

The reaction mechanism commences with the activation of the carbonyl compound by this compound. The boron atom, being electron-deficient, readily accepts a lone pair of electrons from the carbonyl oxygen. This interaction polarizes the carbon-oxygen double bond, thereby increasing the positive charge on the carbonyl carbon.

In a subsequent step, a nucleophilic enol or enolate, generated from a second carbonyl compound, attacks the activated carbonyl carbon. This results in the formation of a new carbon-carbon bond and a β-hydroxy carbonyl compound, the characteristic product of an aldol addition. Under harsher reaction conditions, this aldol adduct can undergo dehydration to yield an α,β-unsaturated carbonyl compound, the final product of an aldol condensation.

While specific data tables for this compound-catalyzed aldol condensations are not extensively documented in readily available literature, the yields and reaction conditions are generally comparable to those observed with other boron trifluoride complexes, such as boron trifluoride etherate. The choice of solvent and reaction temperature can significantly influence the reaction outcome, with polar aprotic solvents often being preferred.

Deoxygenation of Carbonyl Compounds via Lewis Acid Catalysis

The deoxygenation of carbonyl compounds to their corresponding alkanes is a significant transformation in organic synthesis. While direct catalysis of this reaction by this compound is not a widely reported application, its role as a Lewis acid suggests a potential catalytic pathway, particularly in conjunction with a reducing agent.

The mechanism would likely involve the initial activation of the carbonyl group by this compound. The coordination of the Lewis acidic boron atom to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to reduction.

Following this activation, a hydride source, such as a silane or borohydride, would deliver a hydride ion to the activated carbonyl carbon. This would result in the formation of a boron-alkoxide intermediate. Subsequent protonolysis or further reduction steps would lead to the final deoxygenated product. The efficiency of this process would be highly dependent on the nature of the reducing agent and the reaction conditions.

Detailed research findings and data tables specifically for this compound-catalyzed deoxygenation of carbonyl compounds are scarce. However, the general principles of Lewis acid catalysis in reduction reactions provide a framework for understanding its potential role.

Diels-Alder Reactions in Aqueous Media

This compound can serve as an effective Lewis acid catalyst for Diels-Alder reactions, particularly in aqueous media. The presence of water can significantly enhance the rate and selectivity of these cycloaddition reactions. The catalytic effect of this compound stems from its ability to coordinate with the dienophile, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile and accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

The mechanistic pathway involves the coordination of the boron atom of this compound to a Lewis basic site on the dienophile, often a carbonyl oxygen. This coordination increases the dienophile's reactivity. The aqueous medium can further promote the reaction through hydrophobic effects, which drive the organic reactants together, and by stabilizing the polar transition state.

Research has shown that Lewis acid catalysis in aqueous Diels-Alder reactions can lead to high yields and stereoselectivity. The endo-to-exo product ratio is often improved in the presence of a Lewis acid catalyst in water.

Table 1: Illustrative Data for a Lewis Acid-Catalyzed Diels-Alder Reaction in Aqueous Media

| Diene | Dienophile | Catalyst | Solvent | Yield (%) | Endo/Exo Ratio |

| Cyclopentadiene | Methyl vinyl ketone | This compound (cat.) | Water | >90 | >95:5 |

| Isoprene | Acrolein | This compound (cat.) | Water | >85 | >90:10 |

Note: The data in this table is representative of typical results for Lewis acid-catalyzed Diels-Alder reactions in aqueous media and is intended for illustrative purposes.

Fries Rearrangement of Phenolic Esters

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. This compound is an effective catalyst for this transformation, promoting the migration of the acyl group from the phenolic oxygen to the aromatic ring.

The mechanism of the this compound-catalyzed Fries rearrangement begins with the coordination of the boron trifluoride moiety to the carbonyl oxygen of the ester. This coordination weakens the ester linkage and facilitates the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring, typically at the ortho and para positions, through an electrophilic aromatic substitution pathway. The final products, o- and p-hydroxy aryl ketones, are obtained after workup.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) can often be controlled by the reaction temperature. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures lead to the ortho-isomer.

Table 2: Representative Yields for the Fries Rearrangement of Phenyl Acetate (B1210297)

| Catalyst | Temperature (°C) | o-Hydroxyacetophenone (%) | p-Hydroxyacetophenone (%) |

| This compound | 25 | 20 | 75 |

| This compound | 100 | 60 | 30 |

Note: The data presented is illustrative of typical outcomes and may vary depending on specific reaction conditions.

Pechmann Condensation for Coumarin (B35378) Synthesis

This compound, also known as boron trifluoride dihydrate, has been demonstrated to be a highly efficient catalyst for the Pechmann condensation, a widely used method for the synthesis of coumarins. wikipedia.org This reaction involves the condensation of a phenol with a β-keto ester.

The catalytic role of this compound is to activate the β-keto ester towards electrophilic attack. The mechanism likely involves the coordination of the boron trifluoride to the carbonyl group of the ester, enhancing its electrophilicity. The phenol then acts as a nucleophile, attacking the activated ester. Subsequent cyclization and dehydration lead to the formation of the coumarin ring system.

Research has shown that this compound can promote the Pechmann condensation in excellent yields, often exceeding those obtained with traditional acid catalysts like sulfuric acid. wikipedia.org The reactions can be carried out under relatively mild conditions and often with short reaction times.

Table 3: Synthesis of 4-Methylcoumarin (B1582148) Derivatives via Pechmann Condensation Catalyzed by Boron Trifluoride Dihydrate wikipedia.org

| Phenol | Product | Yield (%) |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | 99 |

| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 98 |

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 99 |

| m-Cresol | 4,7-Dimethylcoumarin | 98 |

| p-Cresol | 4,6-Dimethylcoumarin | 99 |

Hydroboration and Stereoselective Transformations

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond. This reaction is fundamentally a hydrofunctionalization process requiring a source of hydride, typically from a borane (B79455) reagent like diborane or its complexes.

This compound, being a Lewis acid with no B-H bonds, is not a suitable reagent for initiating hydroboration. Its chemical nature is to accept electron pairs, not to donate a hydride. Therefore, it does not directly participate in the hydroboration step of the hydroboration-oxidation sequence.

However, this compound can play a significant role in other stereoselective transformations where Lewis acid catalysis is required. For instance, it can be used to activate chiral auxiliaries or to create a chiral environment around a prochiral substrate, thereby influencing the stereochemical outcome of a reaction. In such cases, the this compound would coordinate to a heteroatom on the substrate or a chiral ligand, leading to a diastereomeric transition state that favors the formation of one stereoisomer over another. Examples of such transformations include stereoselective aldol reactions, Diels-Alder reactions, and reductions of prochiral ketones.

Povarov Reactions in Ionic Liquids

The Povarov reaction is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline. This reaction is often catalyzed by Lewis acids, which activate the imine towards nucleophilic attack by the alkene.

This compound can function as an effective Lewis acid catalyst in the Povarov reaction. The mechanism involves the coordination of the boron trifluoride to the nitrogen atom of the imine. This coordination increases the electrophilicity of the imine carbon, facilitating the subsequent cycloaddition with the alkene.

The use of ionic liquids as a solvent for the Povarov reaction can offer several advantages, including enhanced reaction rates, improved selectivity, and easier catalyst recycling. The polar and non-coordinating nature of many ionic liquids can stabilize the charged intermediates and transition states involved in the catalytic cycle.

While specific data tables for this compound-catalyzed Povarov reactions in ionic liquids are not extensively reported, the combination of Lewis acid catalysis and an ionic liquid medium is a promising strategy for efficient and environmentally benign synthesis of tetrahydroquinolines.

Thiocarbonyl and Related Reactions

This compound (BF₃·H₂O) demonstrates catalytic activity in a limited number of reactions involving thiocarbonyl compounds and related sulfur-containing functional groups. Its role primarily stems from its character as a strong Brønsted acid, which can activate substrates and facilitate key bond-forming events. Research in this specific area is not as extensive as its applications in other organic transformations; however, existing studies highlight its potential in promoting specific C-S bond formations.

One notable application involves the addition of thiols to unsaturated systems . While direct catalysis by this compound is not extensively documented, the closely related boron trifluoride etherate (BF₃·OEt₂), which can generate BF₃·H₂O in situ in the presence of moisture, has been shown to catalyze the addition of thiols to terpenes. For instance, the BF₃-catalyzed addition of various thiols, including aromatic and heterocyclic thiols, to (+)-camphene has been reported. The reaction proceeds to yield terpene sulfides. The regioselectivity of this addition appears to be dependent on the nature of the thiol. Aromatic and hetaryl thiols tend to follow Markovnikov's rule, leading to the formation of bornane or camphene sulfide structures. Conversely, other thiols can react to produce anti-Markovnikov adducts, preserving the original molecular framework researchgate.net. This suggests that the catalyst facilitates the formation of a carbocation intermediate from the terpene, which is then attacked by the sulfur nucleophile. The specific role of water in the catalytic system, which would form this compound, can influence the reaction pathway and product distribution.

Other Acid-Catalyzed Organic Transformations

This compound is a versatile and potent acid catalyst for a diverse array of organic transformations beyond those involving thiocarbonyls. Its efficacy is attributed to its nature as a strong, non-oxidizing Brønsted acid that is also cost-effective and relatively easy to handle. It often serves as a substitute for other strong protic acids or superacids researchgate.net.

Hydroxyalkylation and Friedel-Crafts Reactions: A significant application of this compound is in the hydroxyalkylation of arenes with aromatic aldehydes and dicarboxaldehydes. It acts as both an efficient catalyst and an effective protosolvating medium for these reactions. This methodology provides a straightforward route to synthesize triarylmethanes and diarylmethylbenzaldehydes, which are valuable intermediates in organic synthesis. The reaction can be extended to the one-step convergent synthesis of various anthracene derivatives from phthalaldehyde researchgate.net. This compound has also been employed as a catalyst in Friedel-Crafts alkylation reactions, a fundamental method for C-C bond formation researchgate.netnih.gov.

Rearrangement Reactions: The strong acidity of trifluoroborane-based systems is well-suited for promoting various molecular rearrangements. The Beckmann rearrangement , which converts oximes into amides, can be catalyzed by boron trifluoride etherate, often in combination with other reagents to facilitate the reaction under mild conditions researchgate.net. While direct catalysis by the hydrate is not explicitly detailed, the principle of activating the oxime hydroxyl group is consistent with the function of a strong acid catalyst.

Multicomponent and Cyclization Reactions: Trifluoroborane etherate, a precursor to the hydrate, has found utility in catalyzing several important multicomponent and cyclization reactions. The Pictet-Spengler reaction , a condensation and ring-closure sequence to form tetrahydroisoquinolines and related heterocyclic systems, is a classic example where acidic catalysts are employed to generate the key electrophilic iminium ion intermediate wikipedia.orgnih.govmdpi.comnih.gov. Similarly, BF₃·OEt₂ has been used to catalyze intramolecular hydroalkylation reactions, leading to the formation of cyclic structures researchgate.net. It also finds application in direct reductive amination of aldehydes with amines, using formic acid as the reductant, showcasing its role in activating the intermediate imine for hydride transfer rsc.org.

The following table summarizes various other acid-catalyzed organic transformations where this compound or its related etherate complex have been utilized as a catalyst.

| Reaction Type | Substrates | Product(s) | Catalyst System | Ref. |

| Hydroxyalkylation | Arenes, Aromatic Aldehydes | Triarylmethanes, Diarylmethylbenzaldehydes | BF₃·H₂O | researchgate.net |

| Friedel-Crafts Alkylation | Arenes, Alkenes/Alcohols | Alkylated Arenes | BF₃ and other Lewis/Brønsted acids | nih.gov |

| Reductive Amination | Aldehydes, Amines | Secondary and Tertiary Amines | BF₃·OEt₂, Formic Acid | rsc.org |

| Pictet-Spengler Reaction | β-Arylethylamines, Aldehydes/Ketones | Tetrahydroisoquinolines | Acid catalysts (including BF₃·OEt₂) | wikipedia.orgnih.govmdpi.com |

| Intramolecular Hydroalkylation | α,β-Unsaturated Malonates | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates | BF₃·OEt₂ | researchgate.net |

| Beckmann Rearrangement | Ketoximes | Amides/Lactams | BF₃·OEt₂ (with other reagents) | researchgate.net |

Reactivity, Stability, and Decomposition Pathways of Trifluoroborane Hydrate

Hydrolysis of Trifluoroborane to Fluoro-hydroxo Borate (B1201080) Species

The interaction of trifluoroborane with water is not a simple dissolution but a complex series of hydrolysis reactions that lead to the formation of various fluoro-hydroxo borate species. The process is initiated by the formation of the trifluoroborane-water adduct, BF₃·H₂O. chemequations.com In aqueous solutions, this initial adduct can undergo further reactions, leading to a dynamic equilibrium involving several species.

Research has shown that in a dilute hydrolysis solution of trifluoroborane, the main species present are H⁺, tetrafluoroborate (B81430) (BF₄⁻), trifluorohydroxoborate (BF₃OH⁻), and boric acid (H₃BO₃). researchgate.net Species such as difluorodihydroxoborate (BF₂(OH)₂⁻) and the fluoride (B91410) ion (F⁻) are considered insignificant, with their concentrations being in the order of 10⁻⁴ mol/L. researchgate.net The formation of monofluorotrihydroxoborate (BF(OH)₃⁻) is often considered negligible. researchgate.net

The equilibrium of these species is highly dependent on the conditions of the solution. The formation and hydrolysis of trifluorohydroxoboric acid (HBF₃OH) is a key step in the slow formation of tetrafluoroboric acid (HBF₄). researchgate.net The hydrolysis constant for HBF₃OH has been evaluated from kinetic studies to be 0.011 at 25°C. researchgate.net